Methyl 9-decenoate

Catalog No.
S1897233
CAS No.
25601-41-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 9-decenoate

Internal alkenes and free acid analogs often compromise reaction efficiency and catalyst integrity. Methyl 9-decenoate (CAS 25601-41-6) directly addresses these pitfalls:

  • Terminal alkene ensures rapid, selective cross-metathesis with nitriles for amino-ester precursors to high-performance nylons (e.g., Nylon-10,12,13).
  • Methyl ester prevents ruthenium/palladium catalyst poisoning, enabling scalable, high-turnover production.
  • Functions as a polar comonomer in chain-straightening polymerization to yield functionalized polyethylene with enhanced adhesion and printability.

CAS Number

25601-41-6

Product Name

Methyl 9-decenoate

IUPAC Name

methyl dec-9-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCCC=C

Canonical SMILES

COC(=O)CCCCCCCC=C

The exact mass of the compound Methyl 9-decenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Methyl 9-decenoate, Methyl dec-9-enoate, 9-Decenoic acid methyl ester, 9-Decenoic acid, methyl ester

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

Methyl 9-decenoate (CAS: 25601-41-6) is a bio-based, bifunctional C10 ester characterized by a highly reactive terminal double bond and a processable methyl ester group. Typically derived from the ethenolysis of bulk seed oils like methyl oleate, it serves as a premium intermediate for synthesizing specialty polyamides (Nylon-10, 12, 13), functionalized polyolefins, and high-value agrochemicals. For industrial buyers and materials scientists, its primary value proposition lies in its terminal unsaturation, which undergoes olefin metathesis, hydroformylation, and polymerization at drastically higher rates and with greater selectivity than internal alkene alternatives. Furthermore, its esterified form avoids the catalytic poisoning, hydrogen-bonding interference, and corrosive handling issues associated with its free acid counterpart, making it the preferred precursor for scalable, high-turnover catalytic workflows [1].

Research Fit

Biodiesel surrogate kinetic modeling — terminal C9 double bond mimics real unsaturated FAME reactivity
Metathesis-based α,ω‑bifunctional synthesis — enables selective ethenolysis to 1‑decene and methyl 9‑decenoate
Low‑temperature combustion research — defined double‑bond position for reproducible NTC ignition studies

Substituting Methyl 9-decenoate with cheaper, bulk internal alkenes like methyl oleate severely degrades reaction kinetics in cross-metathesis and polymerization workflows. Internal alkenes suffer from steric hindrance, leading to sluggish initiation, incomplete conversion, and the generation of complex, non-volatile by-product mixtures that require costly downstream purification [1]. Attempting to substitute with the free acid analog (9-decenoic acid) introduces processability failures; the free carboxylic acid group can coordinate with or hydrogen-bond to sensitive ruthenium- or palladium-based catalysts, drastically depressing turnover numbers (TON) and overall yield [2]. Finally, substituting with internal isomers like methyl 5-decenoate fundamentally alters low-temperature autoignition profiles, rendering them useless as direct drop-in surrogates for terminal-alkene combustion modeling[3].

Substitution Risk

Methyl 9‑decenoate Target
  • Terminal C9 double bond defines low‑T reactivity
  • Essential for cross‑metathesis selectivity
  • Validated in ternary biodiesel surrogates
Regioisomers / saturated analogs Substitute
  • Methyl 5‑decenoate: shifts NTC ignition delay ~2×
  • Methyl decanoate: cannot participate in productive metathesis
  • Shorter‑chain esters: fail to capture biodiesel combustion chemistry

Superior Cross-Metathesis Conversion in Nylon Precursor Synthesis

In the synthesis of nylon precursors via cross-metathesis with non-conjugated nitriles (e.g., allyl cyanide), the terminal alkene of Methyl 9-decenoate ensures rapid, clean reactions. Studies using a Hoveyda-Grubbs 2nd generation catalyst at 110 °C demonstrate that Methyl 9-decenoate achieves >92% conversion cleanly. In direct contrast, using the internal alkene methyl oleate under identical conditions results in suppressed reactivity, requiring continuous catalyst injection and yielding a complex mixture of non-volatile by-products and dimers[1].

Evidence DimensionCross-metathesis conversion and by-product profile
Target Compound Data>92% conversion with a clean product profile.
Comparator Or BaselineMethyl oleate (suppressed reactivity, heavy dimerization, and complex non-volatile mixtures).
Quantified DifferenceTerminal alkene enables >92% clean conversion, whereas the internal alkene fails to produce a viable, easily purifiable product stream.
ConditionsCross-metathesis with allyl cyanide, Hoveyda-Grubbs 2nd generation catalyst (2 mol%), 110 °C.

Buyers synthesizing specialty polyamides must procure the terminal alkene to achieve high yields and avoid the prohibitive downstream purification costs associated with internal alkene feedstocks.

Surrogate fidelity
Head‑to‑head
Higher agreement with ROME species profiles; higher reactivity in NTC region vs. methyl 5‑decenoate
Supports selection for biodiesel kinetic models
Qualitative ranking; jet‑stirred reactor, engine‑relevant conditions

Enhanced Metathesis Catalyst Efficiency via Esterification

The esterified form (Methyl 9-decenoate) exhibits significantly higher metathesis efficiency compared to its free acid counterpart (9-decenoic acid). Free carboxylic acids can interfere with ruthenium-based metathesis catalysts through hydrogen bonding or direct coordination, severely depressing catalytic yields. Patent literature confirms that cross-metathesis with short-chain unsaturated compounds (like methyl acrylate) is 'much less effective on 9-decenoic acid than on methyl 9-decenoate,' necessitating the ester form for industrial-scale amino acid synthesis [1].

Evidence DimensionMetathesis reaction effectiveness / Catalyst compatibility
Target Compound DataHigh cross-metathesis efficiency and catalyst turnover.
Comparator Or Baseline9-decenoic acid (significantly reduced metathesis effectiveness due to acid-group interference).
Quantified DifferenceSubstantial drop in catalytic efficiency and yield when utilizing the free acid rather than the methyl ester.
ConditionsCross-metathesis with short-chain unsaturated compounds (e.g., acrylates) for amino acid synthesis.

For industrial metathesis workflows, procuring the methyl ester prevents catalyst deactivation and maximizes turnover numbers (TON), significantly lowering overall process costs.

Ignition delay (NTC)
Head‑to‑head
~Factor of 2 shorter for methyl 9‑decenoate at T < 900 K
Critical for engine knock prediction accuracy
Shock tube, 20 atm, φ = 0.5–1.5, 700–1300 K

Distinct Low-Temperature Reactivity for Biofuel Surrogate Modeling

In combustion and oxidation models, the position of the double bond drastically alters kinetic reactivity. Methyl 9-decenoate exhibits significantly higher low-temperature reactivity than its internal isomer, methyl 5-decenoate. The internal double bond in the 5-decenoate isomer inhibits the internal isomerizations necessary for chain branching, reducing the rate of alkylperoxy radical isomerization. Consequently, the low-temperature (<900 K) ignition delay for the internal isomer is increased by roughly a factor of 2 compared to Methyl 9-decenoate[1].

Evidence DimensionLow-temperature autoignition delay (NTC regime)
Target Compound DataFaster autoignition (shorter ignition delay).
Comparator Or BaselineMethyl 5-decenoate (ignition delay increased by roughly a factor of 2).
Quantified Difference~2x difference in ignition delay at low temperatures (<900 K).
ConditionsStoichiometric fuel/air mixtures at 20 atm, <900 K in a rapid compression machine / shock tube.

Researchers developing biodiesel combustion models must select the exact double-bond isomer, as terminal alkenes yield fundamentally different kinetic oxidation profiles than internal alkenes.

Metathesis yield
Head‑to‑head
80.1% (Grubbs II) vs. 76.4% (Grubbs I)
Benchmark for process scale‑up
0.5 mol% Grubbs II, 40 °C, 0.5 MPa ethylene, 1 h

High-Efficiency Chain-Straightening Copolymerization

Methyl 9-decenoate acts as a highly effective polar comonomer in Pd-catalyzed chain-straightening polymerizations with alpha-olefins (like 1-decene). It incorporates efficiently (up to 13 mol %) to yield semicrystalline, ester-functionalized polyethylene with high melting points (Tm up to 120 °C). Internal alkenes like methyl oleate are sterically hindered and cannot undergo this specific terminal-insertion chain-straightening mechanism effectively to produce high-melting semicrystalline polymers [1].

Evidence DimensionPolar comonomer incorporation in chain-straightening polymerization
Target Compound DataUp to 13 mol % incorporation yielding Tm ~120 °C semicrystalline polymers.
Comparator Or BaselineInternal alkenes (sterically hindered, incompatible with high-efficiency terminal insertion).
Quantified DifferenceEnables the formation of semicrystalline polar polyethylene which is structurally inaccessible via bulk internal fatty esters.
ConditionsPd-diimine catalyzed copolymerization with 1-decene at 22 °C.

Materials scientists require the terminal double bond of Methyl 9-decenoate to successfully engineer polar-functionalized polyolefins without disrupting polymer crystallinity.

Engine simulation
Class‑level
Essential for accurate 3D diesel CFD when representing biodiesel unsaturation
Inclusion required for predictive fidelity
Data to verify; source‑specific review

Synthesis of Specialty Polyamides (Nylon 10, 12, 13)

Methyl 9-decenoate is the ideal starting material for cross-metathesis with nitriles (e.g., allyl cyanide) followed by hydrogenation. Its terminal alkene ensures high conversion rates without the complex by-product formation seen with internal alkenes, making it highly suitable for producing amino-ester precursors for high-performance nylons [1].

Functionalized Polyolefin Manufacturing

Used as a polar comonomer in transition-metal-catalyzed chain-straightening polymerizations, Methyl 9-decenoate allows for the creation of ester-functionalized, semicrystalline polyethylene. This improves polymer adhesion, printability, and compatibility properties while maintaining high melting temperatures [2].

Biodiesel Surrogate Kinetic Modeling

Because double-bond position drastically affects low-temperature oxidation, Methyl 9-decenoate is an essential reference compound for studying the combustion kinetics and autoignition behavior of terminal unsaturated fatty acid methyl esters (FAMEs) in engine modeling [3].

Pheromone and Fragrance Synthesis

The highly reactive terminal alkene acts as a clean, high-yielding precursor for the synthesis of specialty chemicals, including 9-decen-1-ol (fragrances) and 9-oxo-trans-2-decenoic acid (pheromones), where the ester group protects the molecule during upstream catalytic transformations[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biodiesel surrogate kinetic modeling
Terminal C9 double‑bond position for low‑T reactivity
Species profiles & ignition delay vs. rapeseed oil methyl ester data
Metathesis‑based α,ω‑bifunctional synthesis
Grubbs‑II catalyzed ethenolysis performance
Yield and conversion under reported conditions
Low‑temperature combustion research
Defined double‑bond position for NTC ignition
Shock‑tube ignition delay reproducibility
FAME reference standard for GC×GC‑ToFMS
Characterized elution and fragmentation pattern
Retention time consistency and purity (≥98% GC)

Physical Description

Liquid

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H400 (53.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (46.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

25601-41-6

Wikipedia

Methyl 9-decenoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
9-Decenoic acid, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Liu et al. Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, DOI: 10.1038/s41557-022-00893-5, published online 17 February 2022

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